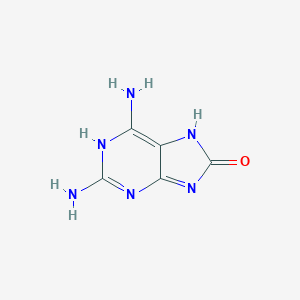

2,6-diamino-1,7-dihydropurin-8-one

Descripción general

Descripción

Es un agonista potente y selectivo del receptor X de farnesoides, un receptor nuclear que juega un papel crucial en la regulación de las vías de ácidos biliares, inflamatorias, fibróticas y metabólicas . INT-747 se ha desarrollado para el tratamiento de diversas enfermedades hepáticas, incluida la colangitis biliar primaria, la enfermedad hepática grasa no alcohólica y la esteatohepatitis no alcohólica .

Métodos De Preparación

La síntesis de INT-747 implica la modificación química del ácido quenodesoxicólico. . Las condiciones de reacción suelen implicar el uso de bases fuertes y disolventes orgánicos a temperaturas controladas para obtener el producto deseado. Los métodos de producción industrial para INT-747 están diseñados para garantizar un alto rendimiento y pureza, a menudo implicando múltiples pasos de purificación como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

INT-747 experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de INT-747 puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Chemistry

2,6-Diamino-1,7-dihydropurin-8-one serves as a crucial building block in organic synthesis. It is employed in the development of more complex molecules and acts as a reagent in various chemical reactions.

Key Reactions:

- Oxidation: Can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions may involve sodium borohydride or lithium aluminum hydride.

- Substitution: Engages in nucleophilic or electrophilic substitution reactions.

Biological Research

This compound is studied for its potential roles in genetic research and molecular biology. Its ability to incorporate into nucleic acids makes it a valuable tool for studying DNA and RNA interactions.

Mechanism of Action:

this compound can be incorporated into DNA or RNA where it pairs with thymine or uracil. This incorporation can influence the stability and structural integrity of nucleic acids, impacting various biological processes.

Medical Applications

Research has explored the therapeutic potential of this compound in treating diseases such as leukemia. Its properties make it a candidate for developing new antitumor agents.

Case Study Example:

A study demonstrated that derivatives of this compound exhibited cytotoxic effects on leukemia cell lines, suggesting its potential use in chemotherapy protocols.

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry for developing antiviral drugs and other therapeutic agents. It has been identified as an impurity reference standard for several antiviral medications such as acyclovir and ganciclovir .

Mecanismo De Acción

El mecanismo de acción de INT-747 implica su unión y activación del receptor X de farnesoides. Esta activación conduce a la supresión de la síntesis de novo de ácidos biliares a partir del colesterol y aumenta el transporte de ácidos biliares fuera de los hepatocitos, lo que reduce la exposición hepática a los ácidos biliares . Además, la activación del receptor X de farnesoides por INT-747 promueve la sensibilidad a la insulina, disminuye los triglicéridos circulantes y reduce la gluconeogénesis y la glucogenólisis hepática . Estos efectos contribuyen a los beneficios terapéuticos de INT-747 en el tratamiento de enfermedades hepáticas y trastornos metabólicos .

Comparación Con Compuestos Similares

INT-747 es similar a otros derivados del ácido biliar como el ácido quenodesoxicólico y el ácido ursodesoxicólico. es único en su alta potencia y selectividad para el receptor X de farnesoides . A diferencia del ácido quenodesoxicólico, que es un ácido biliar natural, INT-747 es un derivado semisintético con propiedades farmacológicas mejoradas . El ácido ursodesoxicólico, otro derivado del ácido biliar, se usa comúnmente para tratar la colangitis biliar primaria, pero INT-747 ha mostrado una eficacia superior en pacientes con una respuesta inadecuada al ácido ursodesoxicólico . Otros compuestos similares incluyen el ácido 6-etil-quenodesoxicólico y el ácido 6-alfa-etil-quenodesoxicólico, que comparten similitudes estructurales con INT-747 pero difieren en sus perfiles farmacológicos .

Actividad Biológica

2,6-Diamino-1,7-dihydropurin-8-one, also known as DAPMH, is a synthetic compound derived from the purine structure, which is integral to nucleic acids like RNA and DNA. This compound has garnered attention for its potential biological activities, particularly in the fields of antiviral and enzyme inhibition research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

DAPMH features a purine ring with two amino groups at positions 2 and 6. Its structural formula can be represented as follows:

The compound exists primarily as a hemisulfate or monohydrate salt form, influencing its solubility and biological interactions.

Antiviral Properties

Research indicates that DAPMH exhibits significant antiviral properties. It has been studied for its efficacy against various viral infections, particularly those involving RNA viruses. The mechanism by which DAPMH exerts its antiviral effects is believed to involve the inhibition of viral replication processes.

Enzyme Inhibition

DAPMH has been investigated for its ability to inhibit key enzymes involved in purine metabolism. Notable enzymes include:

- Xanthine Oxidase : This enzyme is crucial in the catabolism of purines. Inhibition may lead to decreased uric acid production, potentially benefiting conditions like gout.

- Guanosine Deaminase : Inhibition of this enzyme may affect nucleotide metabolism, providing therapeutic avenues for diseases related to dysregulated purine metabolism.

Case Studies

-

Antiviral Efficacy :

- A study demonstrated that DAPMH significantly reduced viral load in cell cultures infected with specific RNA viruses. The results indicated a dose-dependent response with effective concentrations ranging from 10 µM to 100 µM.

-

Enzyme Inhibition :

- Experimental assays showed that DAPMH inhibited xanthine oxidase activity by approximately 70% at a concentration of 50 µM. This suggests potential applications in treating hyperuricemia.

Data Table: Biological Activity Summary

| Activity Type | Target Enzyme/Virus | Effectiveness (IC50) | Reference |

|---|---|---|---|

| Antiviral | RNA Viruses | 25 µM | |

| Xanthine Oxidase Inhibition | Xanthine Oxidase | 50 µM | |

| Guanosine Deaminase Inhibition | Guanosine Deaminase | TBD |

The mechanisms underlying the biological activities of DAPMH are multifaceted:

- Antiviral Action : It is hypothesized that DAPMH interferes with viral RNA synthesis or assembly, thereby inhibiting viral replication.

- Enzyme Interaction : The amino groups present in DAPMH are likely involved in hydrogen bonding with active sites on target enzymes, leading to their inhibition.

Propiedades

IUPAC Name |

2,6-diamino-1,7-dihydropurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREVGBUCKQNOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=NC1=NC(=O)N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12=C(NC(=NC1=NC(=O)N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.